BenchChemオンラインストアへようこそ!

Liothyronine I-125

radioisotope half-life longitudinal tracer studies thyroid hormone pharmacokinetics

Liothyronine I-125 (CAS 24359-14-6), also designated Triomet-125, is a radioconjugate of the synthetic active thyroid hormone liothyronine (3,3′,5-triiodo-L-thyronine, T3) in which the naturally occurring stable iodine atoms are substituted with Iodine-125, a gamma-emitting radionuclide with a physical half-life of 60 days. The compound retains the full agonist pharmacology of endogenous T3 at thyroid hormone receptors TRα and TRβ (Ki = 2.33 nM for both hTRα and hTRβ) while its I-125 label enables exquisitely sensitive detection via gamma counting, autoradiography, and radioimmunoassay.

Molecular Formula C15H12I3NO4
Molecular Weight 644.97 g/mol
CAS No. 24359-14-6
Cat. No. B1675556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiothyronine I-125
CAS24359-14-6
SynonymsLiothyronine I 125;  Triomet-125;  Triomet 125;  Triomet125; 
Molecular FormulaC15H12I3NO4
Molecular Weight644.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
InChIInChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-2,17-2,18-2
InChIKeyAUYYCJSJGJYCDS-QBYPCAMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Liothyronine I-125 (CAS 24359-14-6): A Radiolabeled Thyroid Hormone T3 Tracer for Quantitative Nuclear Receptor and Pharmacokinetic Studies


Liothyronine I-125 (CAS 24359-14-6), also designated Triomet-125, is a radioconjugate of the synthetic active thyroid hormone liothyronine (3,3′,5-triiodo-L-thyronine, T3) in which the naturally occurring stable iodine atoms are substituted with Iodine-125, a gamma-emitting radionuclide with a physical half-life of 60 days [1]. The compound retains the full agonist pharmacology of endogenous T3 at thyroid hormone receptors TRα and TRβ (Ki = 2.33 nM for both hTRα and hTRβ) while its I-125 label enables exquisitely sensitive detection via gamma counting, autoradiography, and radioimmunoassay . Listed in the USAN registry and the NCI Thesaurus as a radioactive therapeutic/diagnostic agent, Liothyronine I-125 serves as the definitive radioligand for characterizing thyroid hormone receptor (TR) binding kinetics, tissue distribution, and T4-to-T3 conversion dynamics in academia and pharmaceutical research [2].

Why Cold T3, I-131 T3, or I-125 T4 Cannot Replace Liothyronine I-125 in Quantitative Thyroid Hormone Research


Substituting non-radioactive T3, I-131-labeled T3, or I-125-labeled thyroxine (T4) for Liothyronine I-125 fundamentally alters experimental outcomes because each analog differs in a parameter critical to data quality. Non-radioactive (cold) T3 lacks the detection sensitivity required for sub-picomolar receptor occupancy studies; I-131-labeled T3 imposes a 7.5-fold shorter physical half-life (8 days vs. 60 days) that severely constrains longitudinal experimental designs and supply logistics [1]; and I-125-labeled T4, while sharing the same radionuclide, is a prohormone whose nuclear receptor binding affinity is approximately 20-fold lower than T3 and cannot serve as a direct TR radioligand [2]. The quantitative evidence below demonstrates that these are not interchangeable reagents, and that selection of the specific I-125-labeled T3 molecule carries measurable consequences for assay sensitivity, spatial resolution, isotopic discrimination, and receptor pharmacology.

Liothyronine I-125: Quantitative Differentiation Evidence Versus In-Class and Cross-Class Comparators


Physical Half-Life: 125I-T3 (60 Days) vs. 131I-T3 (8 Days) – Impact on Long-Term Study Feasibility and Supply Chain

Liothyronine I-125 incorporates Iodine-125, which has a physical half-life (t₁/₂) of 60 days, in contrast to Iodine-131 used in alternative radiolabeled T3 preparations, which decays with a t₁/₂ of only 8 days [1]. This 7.5-fold difference in decay rate directly governs how long a labeled probe remains experimentally viable: after 30 days of storage, >70% of the initial 125I activity persists, whereas only ~7% of 131I activity remains. In the human thyroid, the effective half-life of 125I has been measured at 41 ± 2 days (range 38–45 days) [2], enabling multi-week in vivo retention protocols that are simply not feasible with I-131-labeled tracers.

radioisotope half-life longitudinal tracer studies thyroid hormone pharmacokinetics radiochemical supply logistics

Autoradiographic Spatial Resolution: 125I-T3 vs. 131I-T3 for Histological Localization Studies

Liothyronine I-125 enables significantly higher spatial resolution in autoradiographic experiments compared to 131I-labeled T3. In a seminal comparative study using labeled micro test-charts, stain-cases, and histological sections, 125I proved to offer 'significantly better resolution than 131I' because the low-energy internal conversion and Auger electrons emitted by 125I produce far more localized silver grain deposition [1]. This resolution advantage is decisive when mapping T3 binding or uptake to specific sub-anatomical regions—e.g., discrete neural systems in rat brain or subcellular compartments in electron microscope autoradiography—where the longer-range beta emissions of 131I generate unacceptable image blur.

autoradiography tissue distribution receptor micro-localization electron microscopy

Specific Activity and Radioimmunoassay Sensitivity: 125I-T3 Achieves Sub-Picogram Detection Limits

The specific activity achievable with Liothyronine I-125 is a quantitative determinant of radioimmunoassay (RIA) sensitivity. Using the chloramine-T radioiodination method with diiodothyronine as the starting substrate, 125I-T3 can be produced at specific activities of approximately 2400 Ci/g (equivalent to ~1550 Ci/mmol for the mono-iodinated product and ~3100 Ci/mmol for the di-iodinated product) [1]. By comparison, 125I-T4 produced simultaneously from the same starting material reaches ~5200 Ci/g, but T4 is the wrong ligand pharmacologically. At optimised pH conditions (pH 7.5, equimolar 125I:T2), monolabeled 125I-T3 with specific activity ~3300 mCi/mg (long-term stability) is the major product [2]. Critically, high specific activity 125I-T3 enables RIAs capable of detecting as little as 0.4 pg of T3 per assay tube—a sensitivity level that permits quantification of thyroid hormone in minute tissue biopsies and individual tissue nuclei [3].

radioimmunoassay sensitivity specific activity tracer production chloramine-T iodination

Nuclear Receptor Binding Selectivity: Quantitative Displacement Profile of 125I-T3 Discriminates T3 from T4 and rT3

Liothyronine I-125 serves as the reference radioligand for thyroid hormone nuclear receptor (TR) characterization precisely because its binding can be differentially displaced by T3, T4, and reverse T3 (rT3) with large, quantifiable affinity gaps. In rat adipocyte nuclei, T4 displaced 125I-T3 with less than 10% of the efficacy of unlabeled T3, while rT3 displaced with less than 1% efficacy [1]. In cultured osteoblast-like cells (ROS 17/2.8), thyroxine and rT3 competed with 125I-T3 with a 20-fold and 400-fold lower affinity than T3, respectively [2]. The equilibrium association constant (Ka) for 125I-T3 binding to bone cell nuclear receptors was measured at 5.0 ± 0.3 × 10⁹ M⁻¹ with a maximum nuclear binding capacity (MBC) of 0.13 ± 0.02 ng T3/mg DNA [2]. This selectivity profile means 125I-T3 binding specifically reports TR occupancy, whereas 125I-T4 binding includes substantial non-specific and non-receptor components.

thyroid hormone receptor radioligand binding nuclear receptor pharmacology Scatchard analysis

Dual-Isotope Discrimination: Simultaneous 125I-T3 / 131I-T3 Tracing Permits Resolution of Intracellular T4-to-T3 Conversion

A unique capability of Liothyronine I-125—enabled by the spectral distinguishability of 125I (gamma 35 keV) from 131I (gamma 364 keV)—is its use in dual-isotope experiments that quantify the contribution of local T4-to-T3 conversion to nuclear T3 receptor occupancy. In a definitive study of rat anterior pituitary, Cheron et al. incubated tissue with both [131I]T3 and [125I]T4, then measured nuclear:medium (N:M) ratios for each isotope. The N:M ratio for [131I]T3 (reporting plasma-derived T3 binding) was 0.45 ± 0.21, whereas the N:M ratio for [125I]T3 (reporting T3 generated intracellularly from [125I]T4) was 2.23 ± 1.28—a 5-fold higher nuclear accumulation attributable to local T4 deiodination [1]. The same principle has been applied to simultaneous maternal/fetal T3 kinetic studies using 125I-T3 and 131I-T3 in opposite circulatory compartments, permitting independent determination of placental T3 transfer rates [2].

dual-isotope tracing T4-to-T3 conversion intracellular hormone metabolism deiodinase activity

Liothyronine I-125: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Quantitative Thyroid Hormone Nuclear Receptor Binding Assays (Saturation and Competition)

Liothyronine I-125 is the radioligand of choice for determining thyroid hormone receptor (TR) expression levels (Bmax), dissociation constants (Kd), and inhibitor constants (Ki) in nuclear extracts, isolated nuclei, and intact cells. Its 400-fold binding selectivity over rT3 and 20-fold selectivity over T4 [1] ensures that measured binding reflects authentic TR occupancy rather than non-specific association. The commercially available product at specific activities of 1080–1320 µCi/µg (40–48.8 MBq/µg) or 135–165 µCi/µg, with maximum theoretical labeling of 4400 Ci/mmol when two 125I sites are occupied , provides laboratories with the validated, reproducible radioligand quality required for regulatory-submission-grade receptor pharmacology data packages.

Autoradiographic Localization of T3 Uptake in Tissue Sections and Subcellular Organelles

For light and electron microscope autoradiography studies mapping T3 distribution in brain, liver, pituitary, and other target tissues, Liothyronine I-125 delivers superior spatial resolution compared to 131I-labeled alternatives [1]. The low-energy Auger electrons emitted by 125I produce tightly localized silver grain deposition, and EM autoradiographic resolution can be further improved by 15–20% using routine heavy metal staining protocols . This resolution advantage is critical for studies requiring discrimination of T3 binding at the level of individual hypothalamic nuclei, cortical layers, or subcellular compartments.

Dual-Isotope T4-to-T3 Conversion Studies in Endocrine and Pharmacological Research

Laboratories investigating the regulation of type I, II, or III iodothyronine deiodinases require both 125I-labeled and 131I-labeled thyroid hormone tracers to independently track plasma-derived vs. locally generated T3. The N:M ratio differential of approximately 5-fold between intracellularly generated [125I]T3 (from [125I]T4) and plasma-derived [131I]T3 established by Cheron et al. [1] provides a validated quantitative framework. Liothyronine I-125 is the essential 125I component of this dual-isotope toolkit; without it, the intracellular contribution to nuclear T3 occupancy cannot be experimentally isolated from the plasma contribution.

High-Sensitivity Radioimmunoassay (RIA) for Total and Free T3 in Biological Fluids and Tissue Extracts

Liothyronine I-125, produced at high specific activity via the validated chloramine-T method, enables competitive RIAs with a detection limit of 0.4 pg T3 per assay tube [1]—a sensitivity level that permits accurate quantification of T3 in small-volume samples such as fetal serum, cerebrospinal fluid, or microdissected tissue punches. The 60-day physical half-life of the 125I label means that a single batch of 125I-T3 tracer can support assays over a 4–6 week period with acceptable decay correction, reducing the frequency of re-standardization and the associated inter-assay coefficient of variation.

Quote Request

Request a Quote for Liothyronine I-125

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.